

Mass Spectrometry Fragmentation Patterns for Identifying Erythrivarone A

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Compound of Interest

Compound Name: *Dihydroalpinumisoflavone;*
Erythrivarone A

Cat. No.: *B12322241*

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Executive Summary: The Structural Challenge

Erythrivarone A (also known as Dihydroalpinumisoflavone) is a bioactive prenylated isoflavone isolated primarily from the stem bark of *Erythrina variegata* and related species. It exhibits significant potential as an anti-microbial and anti-inflammatory agent.

In phytochemical analysis, the primary challenge lies in differentiating Erythrivarone A (MW 338.35) from its unsaturated analog, Alpinumisoflavone (MW 336.34), and other prenylated isomers like Wighteone. Misidentification is common due to the high structural similarity and co-elution in reverse-phase chromatography.

This guide provides a definitive MS/MS fragmentation protocol to unambiguously identify Erythrivarone A, contrasting its behavior with Alpinumisoflavone to ensure data integrity in metabolomic profiling.

Chemical Identity & Structural Context[1][2][3][4][5] [6][7]

Before analyzing the spectra, it is critical to understand the structural moieties that dictate fragmentation.

Feature	Erythrivarone A	Alpinumisoflavone
CAS Registry	63807-90-9	34086-50-5
Formula	C ₂₀ H ₁₈ O ₅	C ₂₀ H ₁₆ O ₅
Mol.[1][2][3] Weight	338.35 g/mol	336.34 g/mol
Precursor Ion (ESI+)	m/z 339.12 [M+H] ⁺	m/z 337.11 [M+H] ⁺
Key Structural Difference	Saturated dimethylpyran ring (Dihydro)	Unsaturated dimethylpyran ring (Double bond at C-3", C-4")
Fragmentation Tendency	High lability of pyran ring (Neutral loss of C ₄ H ₈)	Stable pyran ring (Favors methyl radical loss •CH ₃)

Structural Visualization

The following diagram illustrates the structural relationship and the critical "saturation site" that alters the fragmentation pathway.

Figure 1: Structural relationship between Erythrivarone A and Alpinumisoflavone. The saturation of the pyran ring in Erythrivarone A drives its unique neutral loss fragmentation.



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Experimental Protocol: LC-MS/MS Conditions

To replicate the fragmentation patterns described below, the following experimental setup is recommended. This protocol is self-validating through the use of internal standards and retention time locking.

Chromatographic Separation

- Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
- Gradient: 5% B to 95% B over 10 minutes. Erythrivarone A typically elutes slightly later than Alpinumisoflavone due to the loss of the double bond (increased flexibility/hydrophobicity).

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (Positive Mode).[4]
- Capillary Voltage: 3.0 kV.[4]
- Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
- Collision Energy (CE): Ramped 15–35 eV for broad coverage of product ions.

Fragmentation Analysis: The "Fingerprint" Erythrivarone A (Precursor m/z 339)

The fragmentation of Erythrivarone A is dominated by the instability of the saturated dimethylpyran ring fused to the A-ring of the isoflavone.

- Primary Pathway (Diagnostic): Neutral Loss of Isobutene (56 Da).
 - Mechanism: Retro-Diels-Alder (RDA)-like cleavage of the saturated pyran ring.
 - Transition: m/z 339 \rightarrow 283.

- Significance: This transition is highly specific to dihydropyrano derivatives. The saturated ring opens and eliminates C₄H₈ (isobutene), leaving a phenolic hydroxyl group.
- Secondary Pathway: RDA Cleavage of the C-Ring.
 - Transition: m/z 339 → 203 (A-ring fragment + pyran remnant) and m/z 119 (B-ring fragment).
 - Mechanism: Classic isoflavone RDA cleavage (breaking C-ring bonds 1/3).

Comparison with Alpinumisoflavone (Precursor m/z 337)

Alpinumisoflavone behaves differently due to the double bond in the pyran ring, which stabilizes the structure against the 56 Da loss.

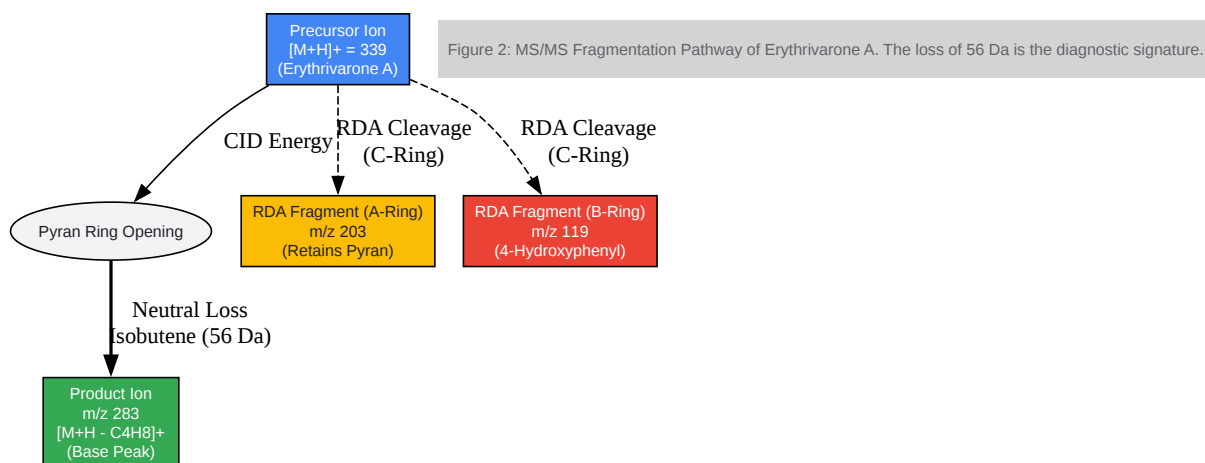
- Primary Pathway: Loss of Methyl Radical (15 Da).
 - Transition: m/z 337 → 322.
 - Mechanism: The gem-dimethyl group loses a methyl radical to form a stable cation.
- Secondary Pathway: Loss of 54 Da?
 - Rarely observed. The unsaturated ring does not easily lose isobutene.

Comparative Fragmentation Table

Parameter	Erythrivarone A (Target)	Alpinumisoflavone (Alternative)
Precursor Ion	339 [M+H] ⁺	337 [M+H] ⁺
Base Peak (Fragment)	m/z 283 (Loss of C ₄ H ₈)	m/z 322 (Loss of •CH ₃)
Secondary Fragment	m/z 165 (RDA A-ring)	m/z 153 (RDA A-ring)
Neutral Loss	56 Da (Isobutene)	15 Da (Methyl)
Differentiation Rule	If m/z 339 loses 56 Da, it is Erythrivarone A.	If m/z 337 loses 15 Da, it is Alpinumisoflavone.

Mechanistic Pathway Diagram

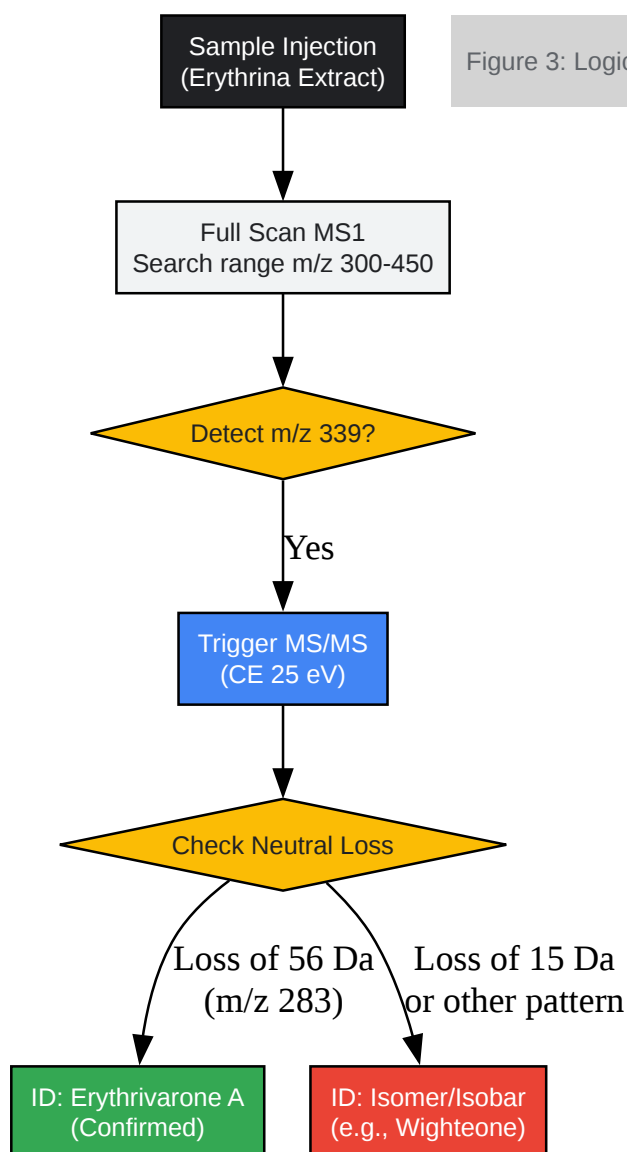
The following diagram details the specific bond cleavages that generate the diagnostic ions for Erythrivarone A.



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Identification Workflow

To ensure high-confidence identification in complex Erythrina extracts, follow this decision tree.



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